Ethyl p-toluenesulfonate
Overview
Description
Ethyl p-toluenesulfonate, also known as this compound, is a useful research compound. Its molecular formula is C9H12O3S and its molecular weight is 200.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insol in water; sol in alc, ether, hot acetic acidsol in hot ethyl acetate. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8887. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Reactions
- Ethyl p-toluenesulfonate-β-methoxy was synthesized using ethylene glycol monoethyl ether and p-toluene sulfonyl chloride, proving useful in organic synthesis (Fan Shao-hua, 2002).
- It is involved in the chromatography-free synthesis of octa(ethylene glycol) p-toluenesulfonate, a heterobifunctional oligo(ethylene glycol) derivative (Adam M. Wawro et al., 2016).
- p-Toluenesulfonic acid monohydrate, related to this compound, acts as a catalyst for synthesizing highly functionalized piperidines (S. Sajadikhah et al., 2012).
Catalysis and Chemical Modifications
- The compound finds use in the synthesis of isocoumarins, serving as a catalyst in chemical reactions (G. L. Bras et al., 2008).
- This compound is utilized in catalytic processes for the methoxycarbonylation of olefins, showcasing its versatility in organic chemistry (O. V. Gusev et al., 2003).
Biochemical Applications
- It serves as a sensitive reagent for HPLC with fluorescence detection in bioanalysis, particularly in the determination of bile acids (J. You et al., 2010).
Material Science and Engineering
- This compound derivatives contribute to the development of second-order nonlinear optics, enhancing the field of optical materials (S. Okada et al., 2003).
- It plays a role in the electrical control of cell density and morphology on conducting polymer surfaces, bridging the gap between bioelectronics and materials science (A. Wan et al., 2009).
Environmental and Energy Applications
- In the field of environmental science, it assists in the formation of deep-eutectic solvents for solubilizing metal oxides, contributing to sustainable chemistry practices (Nerea Rodriguez Rodriguez et al., 2019).
Mechanism of Action
Target of Action
Ethyl p-toluenesulfonate is primarily used as a reagent in organic synthesis . It is also used as an intermediate in the production of photosensitive materials and as a plasticizer in the production of cellulose acetate . .
Mode of Action
As a reagent in organic synthesis, this compound acts as an alkylating agent . Alkylation is a process where an alkyl group is transferred from one molecule to another. The alkyl group in this compound can be transferred to other molecules, thereby modifying their structure and potentially their function.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, its reactivity as an alkylating agent could be affected by the pH and temperature of its environment. Furthermore, its stability could be affected by exposure to light, heat, and oxygen .
Safety and Hazards
Ethyl p-toluenesulfonate is moderately toxic by subcutaneous and intraperitoneal routes . It is a questionable carcinogen with experimental tumorigenic data . It is combustible when exposed to heat or flame and can react with oxidizing materials . When heated to decomposition, it emits highly toxic fumes of SOx .
Biochemical Analysis
Biochemical Properties
Ethyl p-toluenesulfonate is involved in various biochemical reactions. It is primarily used in the manufacturing process as a counterion to salt formation . It may react with methanol, ethanol, or propanol used in the reaction pathway
Cellular Effects
It is known to cause irritation to the skin, eyes, and respiratory system
Molecular Mechanism
It is known to be involved in the formation of methyl and ethyl esters of various sulfonic acids in active pharmaceutical ingredients
Temporal Effects in Laboratory Settings
It is known to have a boiling point of 158-162 °C at 10 mmHg and a melting point of 29-33 °C
Dosage Effects in Animal Models
It is known to be harmful if swallowed and can cause irritation to the skin, eyes, and respiratory system
Metabolic Pathways
It is known to be involved in the formation of methyl and ethyl esters of various sulfonic acids in active pharmaceutical ingredients
Transport and Distribution
It is known to be involved in the formation of methyl and ethyl esters of various sulfonic acids in active pharmaceutical ingredients
Properties
IUPAC Name |
ethyl 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S/c1-3-12-13(10,11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZVPALEJCLXPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOS(=O)(=O)C1=CC=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2058833 | |
Record name | Benzenesulfonic acid, 4-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2058833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Unstable solid; mp = 33 deg C; [Hawley] White solid; mp = 32-34 deg C; [MSDSonline] | |
Record name | Ethyl p-methylbenzenesulfonate | |
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Boiling Point |
173 °C @ 15 MM HG | |
Record name | ETHYL P-METHYLBENZENESULFONATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5235 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
316 °F | |
Record name | ETHYL P-METHYLBENZENESULFONATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5235 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
INSOL IN WATER; SOL IN ALC, ETHER, HOT ACETIC ACID, SOL IN HOT ETHYL ACETATE | |
Record name | ETHYL P-METHYLBENZENESULFONATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5235 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.17 | |
Record name | ETHYL P-METHYLBENZENESULFONATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5235 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000241 [mmHg] | |
Record name | Ethyl p-methylbenzenesulfonate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5180 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
MONOCLINIC CRYSTALS, MONOCLINIC PRISMS FROM ACETIC ACID, ETHYL ACETATE | |
CAS No. |
80-40-0 | |
Record name | Ethyl p-toluenesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80-40-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethyl p-methylbenzenesulfonate | |
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Record name | Ethyl p-toluenesulfonate | |
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Record name | Benzenesulfonic acid, 4-methyl-, ethyl ester | |
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Record name | Benzenesulfonic acid, 4-methyl-, ethyl ester | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl toluene-4-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.161 | |
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Record name | ETHYL P-METHYLBENZENESULFONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
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Record name | ETHYL P-METHYLBENZENESULFONATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5235 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
33 °C | |
Record name | ETHYL P-METHYLBENZENESULFONATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5235 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Ethyl p-toluenesulfonate has the molecular formula C9H12O3S and a molecular weight of 200.25 g/mol.
A: [] Infrared (IR) spectroscopy reveals characteristic peaks at 2130 cm-1 (strong, NNN), 1380 cm-1, and 1180 cm-1 (strong, SO2). 1H Nuclear Magnetic Resonance (NMR) spectroscopy in CDCl3 shows signals at δ = 2.47 (s, CH3), 7.40 (d, J = 8 Hz, m-SO2C6H4), and 7.84 (d, J = 8 Hz, o-SO2C6H4). []
A: EPTS is commonly used as an alkylating agent in organic synthesis. It readily reacts with nucleophiles, such as alcohols, amines, and thiols, to introduce an ethyl group. [, , ]
A: One example is the synthesis of diethyl ethylphosphonate (DEEP), a flame retardant. EPTS reacts with triethyl phosphite via the Michaelis-Arbuzov rearrangement, producing DEEP. This method offers an advantage over other alkylating agents as EPTS can be easily separated from the product and potentially reused, thus reducing production costs. []
A: EPTS serves as a potential genotoxic impurity in active pharmaceutical ingredients (APIs). Analytical methods, including high-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (MS), have been developed and validated for trace-level quantification of EPTS in pharmaceuticals. [, , ]
A: Using HPLC-UV methods, the limit of detection (LOD) for EPTS can be as low as 0.15 ppm (0.009 μg/mL). []
A: Yes, EPTS is identified as a potential genotoxic impurity. Its presence in pharmaceutical products is strictly regulated, and analytical methods are employed to ensure its levels remain below the acceptable limits. [, ]
A: Analytical methods for EPTS quantification undergo rigorous validation procedures. This includes assessing parameters like linearity, accuracy, precision, specificity, LOD, and limit of quantification (LOQ) to ensure the reliability and accuracy of the analytical data. [, ]
A: While EPTS can be stored indefinitely at -20°C, it poses explosion risks when heated above 100°C, particularly during distillation attempts. [, ] Using a polymer-bound form of EPTS offers a safer alternative as it remains stable at room temperature and less sensitive to mechanical shock. []
A: Research on similar compounds suggests that modifying the alkyl chain length or the substituents on the aromatic ring can influence the reactivity of sulfonate esters. [, , ] For instance, studies on the solvolysis rates of substituted benzyl p-toluenesulfonates show that electron-withdrawing groups on the benzene ring decrease the reaction rate. []
A: Yes, recent research demonstrates the use of EPTS in synthesizing degradable hydrogel adhesives. EPTS is employed to introduce quaternary ammonium salt pendants into a polymer backbone, imparting antibacterial properties to the hydrogel. []
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